molecular formula C10H12Cl2O B14033362 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol

Cat. No.: B14033362
M. Wt: 219.10 g/mol
InChI Key: AVWKTBAQOATQJL-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol: is an organic compound with the molecular formula C₁₀H₁₂Cl₂O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol typically involves the chlorination of 1-(2,6-dimethylphenyl)ethanol. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, H₂ with palladium on carbon (Pd/C) catalyst.

    Substitution: NaOH in water or ethanol, NaOCH₃ in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(2,6-dimethylphenyl)acetamide
  • 2,2-Dichloro-1-(2,6-dimethylphenyl)ethane
  • 2,2-Dichloro-1-(2,6-dimethylphenyl)ethene

Uniqueness

2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol is unique due to its specific chlorination pattern and the presence of both chlorine and hydroxyl functional groups

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

2,2-dichloro-1-(2,6-dimethylphenyl)ethanol

InChI

InChI=1S/C10H12Cl2O/c1-6-4-3-5-7(2)8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3

InChI Key

AVWKTBAQOATQJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C(Cl)Cl)O

Origin of Product

United States

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